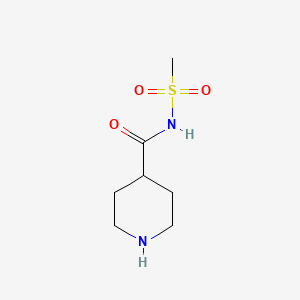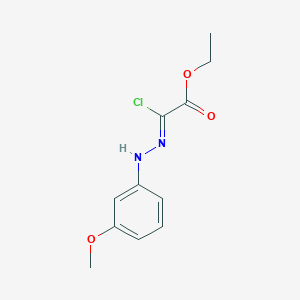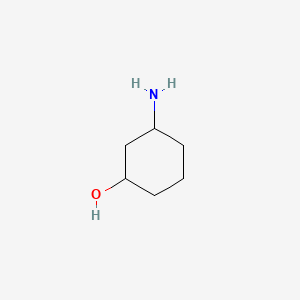
3-氨基环己醇
描述
3-Aminocyclohexanol is an organic compound with the molecular formula C6H13NO and a molecular weight of 115.18 . It is a member of the aminocyclohexanol group .
Synthesis Analysis
One method for the synthesis of 3-Aminocyclohexanol involves the reduction of β-enaminoketones . The process involves the preparation of β-enaminoketones derived from 1,3-cyclohexanediones, followed by their reduction using sodium in THF-isopropyl alcohol to yield cis- and trans-3-aminocyclohexanols .Molecular Structure Analysis
The InChI code for 3-Aminocyclohexanol is 1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2 . This indicates that the molecule consists of a cyclohexanol ring with an amino group attached at the 3rd position .Physical and Chemical Properties Analysis
3-Aminocyclohexanol is described as a white to yellow to orange to brown sticky oil or solid . It has a density of 1.0±0.1 g/cm3 . The boiling point is 201.1±33.0 °C at 760 mmHg . The flash point is 75.4±25.4 °C . It has a molar refractivity of 32.8±0.3 cm3 .科学研究应用
手性分离和合成
Brocklehurst 等人 (2011) 探索了使用酶促动力学拆分和与 (R)-扁桃酸形成非对映异构体盐来合成 (1S,3S)-3-氨基环己醇。他们展示了从外消旋混合物中有效分离单一对映异构体并将其转化为游离胺,展示了该化合物在手性分离过程中的用途 (Brocklehurst 等人,2011)。
药物化学中间体
Álvarez-Pérez 和 Marco-Contelles (2009) 描述了一种从反式-4-氨基环己醇盐酸盐开始制备 N-取代环己-3-烯胺的方法。这些化合物是药物化学中的重要中间体,表明 3-氨基环己醇衍生物在药物化合物的合成中所起的作用 (Álvarez-Pérez & Marco-Contelles,2009)。
不对称催化
Schiffers 等人 (2006) 开发了一种拆分外消旋 2-氨基环己醇衍生物的方案,得到对映体过量高的对映异构体。然后将这些衍生物用作不对称催化中的配体,展示了该化合物在立体选择性合成中的潜力 (Schiffers 等人,2006)。
酶促酰化
Levy、Gonzalo 和 Gotor (2004) 研究了 N-保护的 1,3-氨基环己醇的酶促酰化,实现了高对映选择性和纯 3-氨基环己醇。本研究强调了该化合物在酶促过程中实现对映体纯度中的效用 (Levy、Gonzalo 和 Gotor,2004)。
活性药物成分的合成
Szabó 等人 (2019) 开发了一种连续流工艺来合成 N-保护顺式-4-氨基环己醇衍生物,这是活性药物成分 (API) 合成中的有价值的中间体。这种新方法证明了 3-氨基环己醇衍生物在 API 生产中的重要性 (Szabó 等人,2019)。
pH 触发的构象转换
Samoshin 等人 (2004) 研究了反式-2-氨基环己醇作为 pH 触发器来控制冠醚和配体的构象。研究表明,这些化合物的质子化导致显着的构象变化,这在分子开关应用中很有用 (Samoshin 等人,2004)。
作用机制
Target of Action
The primary targets of 3-Aminocyclohexanol are currently unknown . This compound is still under investigation and more research is needed to identify its specific targets and their roles.
Mode of Action
It is known that aminocyclohexanol compounds can act as opioid receptor agonists . They have a moderate affinity for mu receptors and weak affinity for kappa and delta receptors . They can inhibit the neuronal reuptake of norepinephrine and serotonin, and stimulate the presynaptic release of serotonin .
生化分析
Biochemical Properties
3-Aminocyclohexanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 3-Aminocyclohexanol can act as a substrate for certain aminotransferases, which catalyze the transfer of amino groups between molecules. Additionally, it may interact with hydroxylases, enzymes that introduce hydroxyl groups into organic compounds. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .
Cellular Effects
3-Aminocyclohexanol has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Aminocyclohexanol may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Furthermore, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and overall metabolism .
Molecular Mechanism
The molecular mechanism of 3-Aminocyclohexanol involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, 3-Aminocyclohexanol may inhibit certain dehydrogenases, enzymes involved in oxidation-reduction reactions, by binding to their active sites. This inhibition can lead to changes in the levels of metabolites and affect cellular metabolic pathways. Additionally, 3-Aminocyclohexanol can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Aminocyclohexanol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Aminocyclohexanol is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to 3-Aminocyclohexanol can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Aminocyclohexanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, 3-Aminocyclohexanol can be toxic, leading to adverse effects such as organ damage, oxidative stress, or disruption of normal physiological processes. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxicity .
Metabolic Pathways
3-Aminocyclohexanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by aminotransferases, hydroxylases, and dehydrogenases, leading to the formation of different metabolites. These metabolic transformations can affect the compound’s bioavailability, activity, and overall impact on cellular function. Understanding the metabolic pathways of 3-Aminocyclohexanol is crucial for elucidating its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-Aminocyclohexanol within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in different cellular compartments. For example, 3-Aminocyclohexanol may be transported across cell membranes by amino acid transporters or bind to intracellular proteins that direct its distribution. The compound’s transport and distribution can influence its activity and effectiveness in biochemical and therapeutic applications .
Subcellular Localization
3-Aminocyclohexanol exhibits specific subcellular localization, which can affect its activity and function. It may be targeted to particular cellular compartments or organelles through post-translational modifications or interactions with targeting signals. For instance, 3-Aminocyclohexanol may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and other nuclear processes .
属性
IUPAC Name |
3-aminocyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQIPYGXPZUDDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902517 | |
| Record name | NoName_3027 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20902517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6850-39-1 | |
| Record name | 3-Aminocyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminocyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



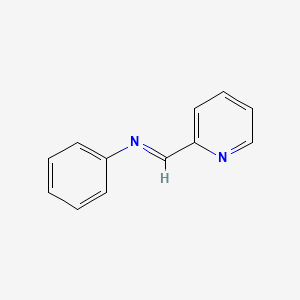




![Thieno[2,3-d]thiazol-2-amine](/img/structure/B3135850.png)
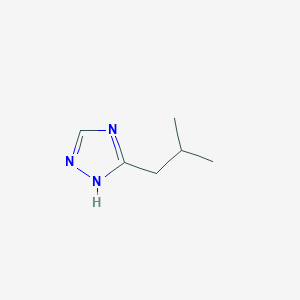
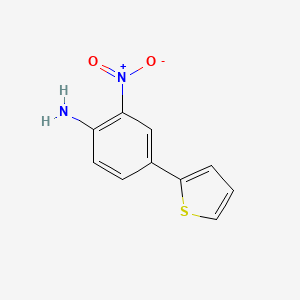
![ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3135870.png)

